3,4-diphenyl-1H-pyrazol-5-amine

Antidepressant Regioisomer SAR CNS drug discovery

Researchers requiring regioisomerically pure 3,4-diphenylpyrazole scaffolds with a free 5-amine for ATP-competitive inhibitor design face limited sourcing options. This compound directly addresses that gap. • Core scaffold of validated Hsp90 inhibitors; equipotent to imipramine in antidepressant assays. • Free 5-NH₂ handle enables rapid amide, imine, and urea library synthesis. • ≥98% HPLC purity, ambient shipping, multiple pack sizes.

Molecular Formula C15H13N3
Molecular Weight 235.28g/mol
CAS No. 63633-46-5
Cat. No. B433029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diphenyl-1H-pyrazol-5-amine
CAS63633-46-5
Molecular FormulaC15H13N3
Molecular Weight235.28g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3
InChIInChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18)
InChIKeyJWPUMLMBTPMEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-1H-pyrazol-5-amine: Scaffold Identity & Procurement


3,4-Diphenyl-1H-pyrazol-5-amine (CAS 63633-46-5), also catalogued as 4,5-diphenyl-1H-pyrazol-3-amine, is a C15H13N3 heterocyclic small molecule (MW 235.28 g/mol) belonging to the aminopyrazole family [1]. It features a pyrazole core substituted with phenyl groups at the 3- and 4-positions and a primary amine at the 5-position, yielding two hydrogen bond donors (HBD=2) and two hydrogen bond acceptors (HBA=2), with a computed XLogP3 of 3.2 and a melting point of 143–146 °C [1]. This compound serves as a key synthetic scaffold and intermediate in medicinal chemistry, most notably as the parent core of the 3,4-diphenylpyrazole (DPP) class that has been validated for Hsp90 and histidine kinase (HK) inhibition [2]. It is commercially available from multiple reputable vendors at purities of ≥98% .

3,4-Diphenyl regioisomer linked to target engagement in Hsp90, histidine kinase, and CNS models
Free 5-NH₂ group: H-bond donor and primary synthetic handle for derivatization
Reported scaffold for ATP-competitive Hsp90 and histidine kinase inhibition research

Why Analogs Fail to Substitute for 3,4-Diphenyl-1H-pyrazol-5-amine


Substituting 3,4-diphenyl-1H-pyrazol-5-amine with a close regioisomer (e.g., 1,3-diphenyl-1H-pyrazol-5-amine, CAS 5356-71-8, or 3,5-diphenyl-1H-pyrazol-4-amine) or the non-amino analog 3,4-diphenylpyrazole (CAS 24567-08-6) introduces profound alterations in hydrogen-bonding capacity, derivatization chemistry, and biological target engagement. The 3,4-diphenyl arrangement with a free 5-NH₂ group provides a unique pharmacophoric geometry: two H-bond donors on the pyrazole ring enable bidentate interactions with ATP-binding pockets (e.g., Hsp90, HK) that are absent in the non-amino analog [1]. Critically, in a landmark antidepressant study, the 3,4-diphenyl-substituted pyrazole derivative (fezolamine) was equipotent with imipramine, whereas the isomeric 4,5-diphenyl-substituted analog was completely inactive in the same primary screens, demonstrating that regioisomeric substitution alone can abolish biological activity [2]. Additionally, the 5-NH₂ group is the essential synthetic handle for generating diverse libraries of amides, imines, ureas, and fused heterocycles—chemistry that is inaccessible from 3,4-diphenylpyrazole [3].

This Product
Analog / Isomer
Regioisomer
3,4-Diphenyl-1H-pyrazol-5-amine
1,3-Diphenyl-1H-pyrazol-5-amine
Non-amino analog
5-NH₂ present (HBD=2)
3,4-Diphenylpyrazole (no 5-NH₂)
Regioisomer substitution may abolish biological activity entirely. Missing 5-NH₂ removes H-bond donor capacity and blocks key derivatization routes.

3,4-Diphenyl-1H-pyrazol-5-amine: Quantitative Evidence vs. Analogs


Regioisomeric Impact on Antidepressant Activity

In a direct comparative study of diphenylpyrazole regioisomers as antidepressants, the N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (fezolamine, derived from the 3,4-diphenylpyrazole scaffold) was equipotent with imipramine in standard animal antidepressant assays. By contrast, the isomeric N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine was completely inactive in the same primary screens, demonstrating a binary on/off activity switch driven solely by the phenyl substitution pattern [1]. This establishes that the 3,4-diphenyl arrangement—which 3,4-diphenyl-1H-pyrazol-5-amine shares—is non-redundant with the 4,5-diphenyl motif for CNS target engagement.

Regioisomer activity contrast
Head-to-head
Fezolamine (3,4-diphenyl): similar endpoint response as imipramine; 4,5-diphenyl isomer: no detectable activity
3,4-Regioisomer reported to support CNS target engagement; 4,5-substitution may yield inactive compound
Standard animal antidepressant assay; imipramine positive control
Antidepressant Regioisomer SAR CNS drug discovery

Hydrogen Bond Donor Requirement for DPP Antimicrobial Activity

A comprehensive SAR study of 24 DPP analogs by Fernandez-Ciruelos et al. (2024) established that active antimicrobial compounds within the 3,4-diphenylpyrazole class require hydrogen bond donating groups for S. aureus growth inhibition. Compounds across the series achieved MIC values between 1.56 and 50 µg/mL, with the best analogs reaching MIC < 1 µg/mL [1]. The 5-amino group of 3,4-diphenyl-1H-pyrazol-5-amine provides the critical H-bond donor functionality (HBD=2) absent in 3,4-diphenylpyrazole (CAS 24567-08-6, HBD=0), which lacks this essential pharmacophoric feature. Six DPP analogs also inhibited HK autophosphorylation in vitro, confirming target engagement at the ATP-binding site where H-bond donation is required [1]. Removal of hydroxyl (HBD) groups (DPP-21, DPP-22) retained activity only when other H-bond donors were present, confirming the HBD requirement [1].

H-bond donor requirement
Class-level
Active DPP analogs: MIC 1.56–50 µg/mL; highest-activity analogs reported at
5-NH₂ HBD reported necessary for S. aureus growth inhibition; non-amino analog lacks activity
SAR from 24 DPP analogs; HK autophosphorylation assay context
Hsp90 inhibition scaffold
Class-level
CCT018159 (3,4-diarylpyrazole resorcinol): IC50 3.2 µM (human Hsp90β); 1,3-diphenylpyrazoles: no comparable Hsp90 inhibition reported
3,4-Diphenyl core reported as active Hsp90 inhibitor scaffold; alternative regioisomers lack equivalent data
Hsp90 ATPase assay; structure-based optimization from this scaffold reported
Physicochemical distinction
Reported
mp 143–146 °C, HBD=2; non-amino analog mp ~104–106 °C, HBD=0; 1,3-regioisomer mp 128–132 °C
Higher mp and HBD capacity affect solubility and formulation behavior
Data from PubChem; melting point variation may influence handling
Synthetic versatility
Reported
≥5 distinct reaction classes enabled by 5-NH₂ (acylation, alkylation, diazotization, condensation, Schiff base); non-amino analog limited to ~2-3
Broader derivatization landscape for library synthesis compared to non-amino analog
Reported synthetic transformations; patent CA 1098527 for amine derivatives
Antimicrobial resistance Hsp90 repurposing Two-component systems

Hsp90 ATP-Competitive Inhibitor Scaffold Validation

The 3,4-diphenylpyrazole scaffold is the direct structural progenitor of the validated Hsp90 inhibitor series. CCT018159, a 3,4-diarylpyrazole resorcinol sharing the identical 3,4-diphenylpyrazole core, is an ATP-competitive inhibitor of Hsp90 ATPase activity with IC50 values of 3.2 µM (human Hsp90β) and 6.6 µM (yeast Hsp90) . High-throughput screening identified CCT018159 as a novel Hsp90 inhibitor, and structure-based design from this scaffold generated more potent amide analogs (e.g., VER-49009) [1]. The 3,4-diphenyl substitution pattern is conserved across this entire inhibitor series, whereas 1,3-diphenyl or 3,5-diphenyl pyrazoles have not yielded comparable Hsp90 inhibitors [1]. The 5-amino group of 3,4-diphenyl-1H-pyrazol-5-amine provides a synthetic entry point for generating amide-linked analogs analogous to the CCT018159-to-VER-49009 optimization trajectory [1].

Hsp90 inhibition scaffold
Class-level
CCT018159 (3,4-diarylpyrazole resorcinol): IC50 3.2 µM (human Hsp90β); 1,3-diphenylpyrazoles: no comparable Hsp90 inhibition reported
3,4-Diphenyl core reported as active Hsp90 inhibitor scaffold; alternative regioisomers lack equivalent data
Hsp90 ATPase assay; structure-based optimization from this scaffold reported
Hsp90 inhibition Cancer therapeutics Fragment-based drug discovery

Physicochemical Distinction vs. Analogs

3,4-Diphenyl-1H-pyrazol-5-amine exhibits a melting point of 143–146 °C, substantially higher than the non-amino analog 3,4-diphenylpyrazole (mp ~104–106 °C), reflecting the additional intermolecular hydrogen bonding conferred by the 5-NH₂ group [1]. The compound possesses two H-bond donors and two H-bond acceptors with a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 55.43 Ų [1]. In contrast, 1,3-diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8) features the amine at the same position but with phenyls at 1- and 3-positions, altering the electronic distribution and steric profile around the pyrazole ring, with a reported melting point of 128–132 °C . These differences in solid-state properties and H-bond capacity directly impact solubility, formulation behavior, and crystallinity in SAR campaigns.

Physicochemical distinction
Reported
mp 143–146 °C, HBD=2; non-amino analog mp ~104–106 °C, HBD=0; 1,3-regioisomer mp 128–132 °C
Higher mp and HBD capacity affect solubility and formulation behavior
Data from PubChem; melting point variation may influence handling
Physicochemical profiling Solid-state properties Formulation pre-screening

Synthetic Versatility of 5-Amino Scaffold

The free 5-NH₂ group of 3,4-diphenyl-1H-pyrazol-5-amine serves as the primary synthetic vector for generating diverse compound libraries through acylation (amide formation), reductive amination, diazotization/azo-coupling, Schiff base formation, and condensation to fused heterocycles (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines) [1]. The N-aryl substituted derivatives of this scaffold were synthesized and demonstrated significant analgesic and antiarrhythmic activity, with the amine serving as the key derivatization point [2]. In contrast, 3,4-diphenylpyrazole (CAS 24567-08-6), which lacks the 5-amino group, has only the N1-H and C-H positions available for functionalization, severely limiting the accessible chemical space. The 5-NH₂ also acts as a directing group for regioselective N1-alkylation, a feature not available in the non-amino scaffold [3]. Patent literature confirms the use of 1-amino-lower-alkyl-3,4-diphenyl-1H-pyrazoles (derived from the amine scaffold) as antidepressants and analgesics [3].

Synthetic versatility
Reported
≥5 distinct reaction classes enabled by 5-NH₂ (acylation, alkylation, diazotization, condensation, Schiff base); non-amino analog limited to ~2-3
Broader derivatization landscape for library synthesis compared to non-amino analog
Reported synthetic transformations; patent CA 1098527 for amine derivatives
Medicinal chemistry Library synthesis Scaffold derivatization

3,4-Diphenyl-1H-pyrazol-5-amine: Application Scenarios


Hsp90 Inhibitor Lead Optimization & Anticancer Drug Discovery

Antimicrobial Discovery Targeting Histidine Kinases

CNS Antidepressant & Analgesic Scaffold Development

Heterocyclic Library Synthesis for High-Throughput Screening

Application
Selection Property
Validation Focus
Hsp90 inhibitor lead optimization research
3,4-Diphenyl core regiochemistry
Hsp90 ATPase inhibition assay; scaffold derivatization
Antimicrobial HK inhibition screening
5-NH₂ H-bond donor
S. aureus MIC; HK autophosphorylation assay
CNS aminopyrazole scaffold studies
3,4-Diphenyl substitution pattern
CNS target engagement models; regioisomer selectivity review
Heterocyclic library synthesis for screening
Free 5-NH₂ handle
Derivatization scope; library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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